

Overcoming challenges in the large-scale purification of Glycyrrhizic acid.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Glycyrrhizic acid**

Cat. No.: **B7820763**

[Get Quote](#)

Technical Support Center: Large-Scale Purification of Glycyrrhizic Acid

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the large-scale purification of **Glycyrrhizic acid** (GA).

Troubleshooting Guide

This section addresses specific problems that may arise during the extraction, purification, and crystallization of **Glycyrrhizic acid**, offering potential causes and solutions.

Problem	Potential Cause(s)	Suggested Solution(s)
Low Extraction Yield	Inappropriate Solvent Selection: The polarity of the solvent may not be optimal for GA extraction. [1] [2] [3]	- Solvent Optimization: Test a range of solvents with varying polarities. Ethanol/water mixtures (e.g., 30:70 v/v) have been shown to be effective. [1] [3] For higher polarity, water is a good choice, while ethanol and methanol can also be used. [1] [3] - Ammonia Solution: Using dilute ammonia solutions can improve extraction efficiency. [4] [5]
Inefficient Extraction Method: The chosen method (e.g., maceration) may not be vigorous enough for large-scale extraction. [4] [6]	- Advanced Extraction Techniques: Employ methods like ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), or Soxhlet extraction to enhance efficiency. [2] [4] [7] MAE, for instance, can optimize extraction yield and GA percentage with specific power and time settings. [2] [8]	
Suboptimal Extraction Parameters: Incorrect temperature, time, or particle size can negatively impact yield. [1] [2] [3]	- Parameter Optimization: Systematically optimize parameters such as temperature (around 50°C has been found effective), extraction time (e.g., 60-90 minutes), and licorice powder particle size (smaller particle size, e.g., 0.15 mm, can increase yield). [1] [2] [3]	

Presence of Impurities in Final Product	Co-extraction of other compounds: Flavonoids and other saponins are often co-extracted with GA. [9]	- Selective Precipitation: Acidify the extract (e.g., with sulfuric or hydrochloric acid to pH 2-3) to precipitate crude GA, leaving many water-soluble impurities in the solution. [10] [11] - Chromatographic Purification: Utilize techniques like column chromatography over silica gel or macroporous resins (e.g., AB-8) for separation. [4] [12] High-speed counter-current chromatography (HSCCC) is also a highly effective method for obtaining high-purity GA. [13]
Ineffective Purification Steps: A single purification method may not be sufficient to achieve high purity.	- Multi-step Purification: Combine different purification techniques. For example, an initial precipitation can be followed by column chromatography and a final recrystallization step. [9] [12] A combination of hydrophilic interaction solid-phase extraction (HILIC-SPE) and preparative reversed-phase liquid chromatography (prep-RPLC) has been shown to yield GA with purity higher than 99%. [9]	
Difficulty in Crystallization	Presence of impurities inhibiting crystal formation.	- Thorough Purification: Ensure the GA solution is of high purity before attempting crystallization. Residual

solvents or co-extracted compounds can interfere with the process.

Inappropriate Solvent for Recrystallization: The solvent may not provide the optimal solubility curve for crystallization.

- Solvent Screening: Test different solvents for recrystallization. Propionic acid has been reported as an effective solvent for recrystallizing crude GA to obtain high-purity crystals.[14] Glacial acetic acid is another option.[15]

Incorrect Crystallization Conditions: Temperature and cooling rate can significantly affect crystal formation and size.

- Controlled Cooling: Allow the saturated solution to cool slowly at room temperature over an extended period (e.g., 48-72 hours) to promote the formation of well-defined crystals.[14]

Column Chromatography Issues (e.g., Poor Separation, Column Clogging)

Improper Stationary Phase Selection: The chosen resin or silica may not have the right selectivity for GA and impurities.

- Resin Screening: Test different macroporous resins to find one with optimal adsorption and desorption characteristics for GA.[12] For HILIC mode, a Click XIon column has shown excellent resolution for GA and flavonoids.[9]

Unoptimized Mobile Phase: The solvent system may not effectively separate GA from other compounds.

- Mobile Phase Optimization: Systematically vary the composition of the mobile phase. For reversed-phase chromatography, a mixture of methanol, water, and acetic acid (e.g., 65:34:1 v/v/v) is

often used.[13] For HILIC-SPE, factors like water content, pH, and ionic strength of the elution solvent are critical.[9]

Sample Overload: Applying too much crude extract to the column can lead to poor separation and clogging.

- Determine Column Capacity:
Perform loading studies to determine the optimal amount of sample that can be purified on a given column without compromising resolution.

Frequently Asked Questions (FAQs)

Extraction

Q1: What is the most effective and environmentally friendly solvent for large-scale extraction of **Glycyrrhizic acid**?

Water is an environmentally friendly solvent and shows good solubility for GA.[10] However, to improve extraction efficiency, ethanol-water mixtures are often recommended. A mixture of 30:70 (v/v) ethanol to water has been identified as an optimal condition for extracting GA.[1][3] While organic solvents like methanol and ethanol are effective, water-based systems are preferable for greener processes.[1][2][3]

Q2: How can I improve the efficiency of the extraction process?

Several advanced extraction techniques can significantly improve efficiency compared to traditional maceration:

- Microwave-Assisted Extraction (MAE): This method uses microwave energy to heat the solvent and plant material, leading to faster and more efficient extraction.[2]
- Ultrasound-Assisted Extraction (UAE): This technique utilizes ultrasonic waves to disrupt the plant cell walls, enhancing solvent penetration and extraction yield.[7]

- Soxhlet Extraction: A classical and effective method that uses continuous solvent cycling for thorough extraction.[7]

Optimizing parameters such as solvent composition, temperature, time, and the ratio of solvent to raw material is also crucial for maximizing yield.[10][16]

Purification

Q3: What is a common first step for purifying crude licorice extract?

A common and effective initial purification step is acid precipitation. After extraction, the pH of the aqueous extract is lowered to approximately 2-3 using an acid like sulfuric or hydrochloric acid.[10][11] This causes the **Glycyrrhizic acid** to precipitate out of the solution, while many more polar impurities remain dissolved.[10]

Q4: Which chromatographic methods are suitable for large-scale purification of **Glycyrrhizic acid**?

For large-scale purification, several chromatographic techniques are effective:

- Macroporous Resin Adsorption Chromatography: This method is widely used for industrial-scale purification. Resins like AB-8 have shown good performance for adsorbing and then eluting GA, leading to a significant increase in purity.[12]
- High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, reducing irreversible adsorption of the sample. It has been shown to yield high-purity GA with excellent recovery rates.[13]
- Preparative Reversed-Phase Liquid Chromatography (Prep-RPLC): This technique is highly effective for achieving very high purity levels (e.g., >99%), especially when coupled with a preliminary enrichment step like HILIC-SPE.[9]

Q5: How can I remove flavonoids that are often co-extracted with **Glycyrrhizic acid**?

Hydrophilic Interaction Chromatography (HILIC) has proven effective in separating GA from flavonoids. A HILIC-based Solid Phase Extraction (HILIC-SPE) step can be optimized by

adjusting the water content, pH, and ionic strength of the elution solvent to selectively retain and elute GA, while separating it from flavonoid impurities.[9]

Crystallization and Analysis

Q6: What is a reliable method for crystallizing purified **Glycyrrhizic acid**?

Recrystallization from an appropriate solvent is a crucial final step to obtain high-purity GA. Propionic acid has been demonstrated to be a highly effective solvent for this purpose. The process typically involves dissolving the purified GA in hot propionic acid, followed by slow cooling to allow for the formation of well-defined crystals.[14]

Q7: How is the purity of **Glycyrrhizic acid** typically determined?

High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the purity of **Glycyrrhizic acid**.[2][10] A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of water, a solvent like acetonitrile or methanol, and an acid modifier like acetic acid.[13][17] Detection is usually performed using a UV detector at a wavelength of around 250-254 nm.[10][17][18] Thin Layer Chromatography (TLC) can also be used for qualitative analysis and monitoring the purification process.[19]

Quantitative Data Summary

Table 1: Comparison of Different Extraction Methods for **Glycyrrhizic Acid**

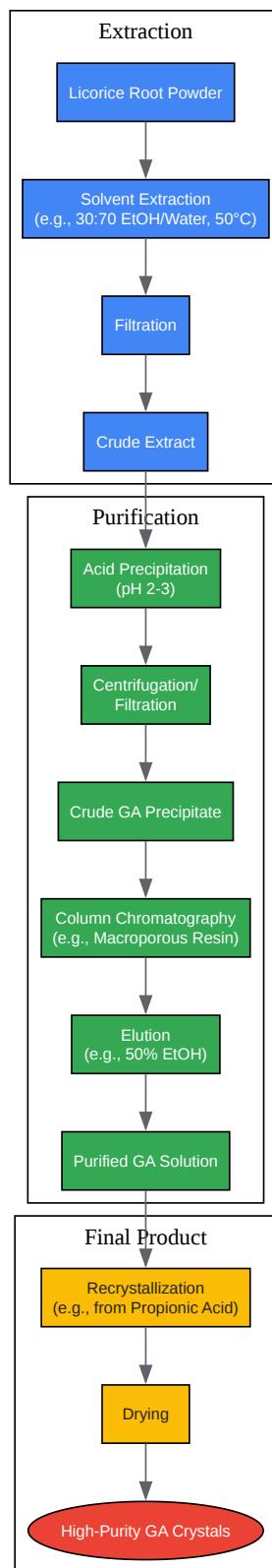
Extraction Method	Solvent	Temperature (°C)	Time	Yield/Recovery	Reference
Dipping	Ethanol/Water (30:70, v/v)	50	60 min	2.39 mg/g (89.7% recovery)	[1][3]
Microwave-Assisted Extraction (MAE)	Ethanol	Optimized	4.53 min	2.158% GA	[2]
Soxhlet Extraction	Deionized Water	Boiling	24 h	-	[7]
Ultrasound-Assisted Extraction (UAE)	Optimized	25	10 min	217.7 mg/g	[2]
Supercritical CO ₂ Extraction	CO ₂	Supercritical	-	54% recovery	[7]

Table 2: Purity of **Glycyrrhizic Acid** After Various Purification Steps

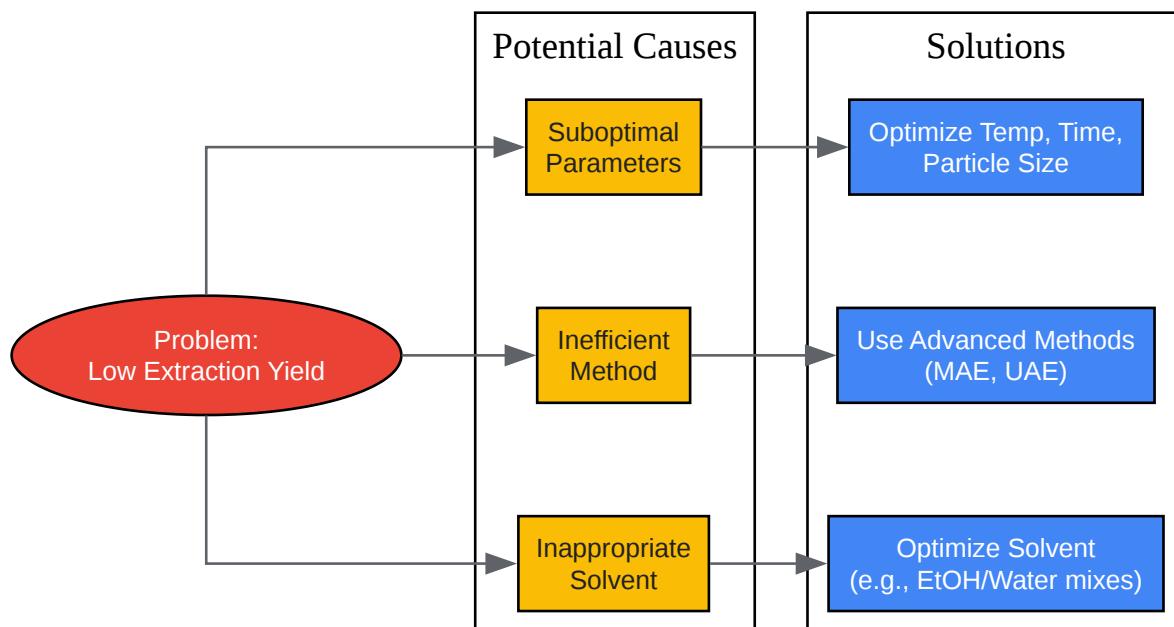
Purification Method	Initial Purity	Final Purity	Reference
Macroporous Resin (AB-8)	-	52.3%	[12]
Macroporous Resin + Recrystallization	-	76.0%	[12]
HILIC-SPE + Prep-RPLC	13.67%	>99.00%	[9]
High-Speed Counter-Current Chromatography	-	96.8%	[13]
Recrystallization from Propionic Acid	37.3% (crude)	83.2%	[14]

Experimental Protocols

Protocol 1: Extraction using Ethanol/Water Mixture


- Preparation: Grind dried licorice roots to a fine powder.
- Extraction: Mix the licorice powder with a 30:70 (v/v) ethanol/water solution.
- Heating and Stirring: Heat the mixture to 50°C and stir for 60 minutes.[\[1\]](#)[\[3\]](#)
- Filtration: After extraction, filter the mixture to separate the extract from the solid residue.
- Concentration: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude extract.

Protocol 2: Purification by Acid Precipitation and Macroporous Resin Chromatography


- Acid Precipitation:
 - Dissolve the crude extract in water.

- Slowly add sulfuric acid to adjust the pH of the solution to 2-3, while stirring.[[10](#)]
- Continue stirring for approximately 20 minutes to allow for complete precipitation of **Glycyrrhizic acid**.[[10](#)]
- Separate the precipitate by centrifugation or filtration.[[10](#)]
- Macroporous Resin Chromatography:
 - Resin Preparation: Pre-treat the AB-8 macroporous resin according to the manufacturer's instructions.
 - Sample Loading: Dissolve the precipitated GA in an appropriate solvent and adjust the pH to around 6.0.[[12](#)] Load the solution onto the prepared resin column.
 - Washing: Wash the column with deionized water to remove unbound impurities.
 - Elution: Elute the **Glycyrrhizic acid** from the resin using 50% ethanol.[[12](#)]
 - Concentration: Collect the eluate and evaporate the solvent to obtain the purified GA.

Visualizations

[Click to download full resolution via product page](#)

Caption: General workflow for large-scale purification of **Glycyrrhizic acid**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Extraction of Glycyrrhizic Acid and Glabridin from Licorice - PMC pmc.ncbi.nlm.nih.gov
- 4. ycmou.ac.in [ycmou.ac.in]
- 5. CN111100181A - Method for extracting glycyrrhizic acid crude product from liquorice - Google Patents patents.google.com
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Extraction of glycyrrhizic acid by aqueous two-phase syst... degruyterbrill.com
- 8. researchgate.net [researchgate.net]

- 9. Purification of high-purity glycyrrhizin from licorice using hydrophilic interaction solid phase extraction coupled with preparative reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sid.ir [sid.ir]
- 11. ispgr.in [ispgr.in]
- 12. Purification of Glycyrrhizic Acid from Glycyrrhiza Using Macroporous Resin [spkx.net.cn]
- 13. Preparative purification of glycyrrhizin extracted from the root of liquorice using high-speed counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. JPS6137798A - Method of purifying glycyrrhizic acid - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. Determination of Glycyrrhizic acid in licorice extracts and chewing tobaccos | CORESTA [coresta.org]
- 18. CN104374856A - Method for analysis determination of glycyrrhizic acid content - Google Patents [patents.google.com]
- 19. scielo.isciii.es [scielo.isciii.es]
- To cite this document: BenchChem. [Overcoming challenges in the large-scale purification of Glycyrrhizic acid.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7820763#overcoming-challenges-in-the-large-scale-purification-of-glycyrrhizic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com